1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole
Description
1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole is a sulfonamide-substituted imidazole derivative characterized by a 2,5-dimethoxy-4-methylphenyl group attached via a sulfonyl linkage to the 1-position of the imidazole ring. The 2-position of the imidazole is substituted with an ethyl group, distinguishing it from related compounds. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-ethylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-5-14-15-6-7-16(14)21(17,18)13-9-11(19-3)10(2)8-12(13)20-4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEOIYCMKIZGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-ethylimidazole under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities attributed to the imidazole core structure, which is known for its ability to interact with various biological targets. Below are key applications supported by scientific studies:
Antimicrobial Activity
Research has shown that imidazole derivatives, including this compound, possess notable antimicrobial properties. Studies indicate that modifications in the imidazole structure can enhance its efficacy against bacterial and fungal pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives is well-documented. The presence of the sulfonyl group in 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole may contribute to its ability to inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases .
Anticancer Properties
Imidazole compounds are being investigated for their anticancer properties. The structural characteristics of this compound allow it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth .
Antiviral Activity
Recent research has highlighted the antiviral potential of imidazole derivatives against various viruses, including those responsible for respiratory infections. The compound's ability to inhibit viral replication mechanisms positions it as a promising candidate for antiviral drug development .
Synthetic Methodologies
The synthesis of this compound typically involves the following steps:
- Formation of the Imidazole Ring : The imidazole core can be synthesized using standard methods such as cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the sulfonyl group is achieved through reactions with sulfonyl chlorides or other sulfonating agents.
- Substituent Modifications : Further modifications can be made to enhance biological activity or improve solubility and stability.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated significant inhibition zones against both bacterial and fungal strains, suggesting a strong potential for development as an antimicrobial agent .
Case Study 2: Anti-inflammatory Assessment
In vitro assays were conducted to assess the anti-inflammatory properties of the compound using cell lines stimulated with pro-inflammatory cytokines. The results demonstrated a marked reduction in inflammatory markers, supporting its application in treating inflammatory disorders .
Mechanism of Action
The mechanism of action of 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Key Observations :
- Phenyl Ring Substitutions: The target compound's 2,5-dimethoxy-4-methylphenyl group distinguishes it from analogues with simpler (e.g., 2,5-dimethoxyphenyl in ) or more complex (e.g., ethoxy-isopropyl-methylphenyl in ) substitution patterns.
- Imidazole Modifications : The 2-ethyl substituent on the target compound contrasts with bulkier groups (e.g., naphthylmethyl in or phenyl in ), which may influence steric hindrance and binding affinity in biological systems.
- Ring Saturation : Derivatives like 2-imidazoline (dihydroimidazole in ) exhibit partial saturation, altering conformational flexibility compared to the fully unsaturated imidazole in the target compound.
Physicochemical and Functional Properties
- Solubility : The sulfonyl group enhances hydrophilicity, but the 2-ethyl and 4-methylphenyl groups introduce hydrophobicity. This balance may improve membrane permeability compared to more polar analogues like 1-[(2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole .
- Electronic Effects : The electron-withdrawing sulfonyl group deactivates the imidazole ring, reducing nucleophilicity at the nitrogen centers. This contrasts with compounds lacking sulfonyl groups, such as those in , which may exhibit greater reactivity.
Biological Activity
1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole (CAS Number: 898644-95-6) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on anticancer properties, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 310.37 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that imidazole derivatives often exhibit significant anticancer properties. In a study involving various imidazole derivatives, compounds were tested against colon (HT-29) and breast (MCF-7) carcinoma cell lines. Notably, several derivatives demonstrated considerable cytotoxicity against HT-29 cells, suggesting that modifications in the imidazole structure can enhance anti-cancer efficacy .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HT-29 | 10.5 | Induction of apoptosis |
| 2 | MCF-7 | 15.0 | Inhibition of DNA synthesis |
| 3 | HT-29 | 8.3 | DNA fragmentation |
Antimicrobial Properties
Imidazole derivatives have also been studied for their antimicrobial activity. A review highlighted the broad spectrum of biological activities associated with imidazole compounds, including antibacterial and antifungal effects. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli using standard diffusion methods .
Table 2: Antimicrobial Activity of Selected Imidazole Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 15 | Jain et al. |
| Compound B | E. coli | 12 | Jain et al. |
| Compound C | B. subtilis | 10 | Jain et al. |
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, imidazole derivatives are noted for various other pharmacological activities:
Case Studies
A notable case study involved the synthesis and evaluation of a series of sulfonyl-imidazole compounds where one derivative demonstrated significant cytotoxicity against human cancer cell lines while exhibiting low toxicity to normal cells. The findings suggest that structural modifications can lead to enhanced selectivity for cancer cells over normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-ethyl-1H-imidazole, and how can reaction conditions be standardized to improve yield?
- Methodological Answer : Synthesis of sulfonyl-substituted imidazoles typically involves sulfonation of the aryl group followed by coupling with the imidazole core. For structurally analogous compounds (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride), reactions require controlled temperatures (0–5°C) and inert atmospheres to minimize side reactions . Purification often employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization may involve adjusting stoichiometry of chlorosulfonic acid and monitoring reaction progress via TLC or HPLC.
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm substituent positions (e.g., sulfonyl group at C1 of imidazole, ethyl group at C2).
- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for related imidazoles (e.g., 2-({4-[(1H-imidazol-2-ylsulfanyl)methyl]-2,5-dimethylbenzyl}sulfanyl)-1H-imidazole) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
Q. What primary biological targets are associated with sulfonyl-substituted imidazoles, and how can initial screening be designed?
- Methodological Answer : Sulfonyl-imidazoles often interact with serotonin (5-HT) receptors, particularly 5-HT, based on studies of DOM (2,5-dimethoxy-4-methylamphetamine) and its derivatives. Initial in vitro screening should include:
- Radioligand binding assays : Competitive binding against H-ketanserin (5-HT antagonist) .
- Functional assays : Measurement of intracellular calcium flux in HEK293 cells expressing 5-HT receptors .
Advanced Research Questions
Q. How can receptor specificity (e.g., 5-HT vs. 5-HT) be conclusively determined for this compound?
- Methodological Answer :
- Antagonist co-administration : Use selective antagonists (e.g., MDL100907 for 5-HT, SB242084 for 5-HT) in dose-response experiments. Schild analysis of parallel rightward shifts in agonist curves confirms competitive antagonism .
- Knockout models : Compare responses in 5-HT vs. 5-HT receptor-deficient mice.
- Data Interpretation : A >10-fold difference in antagonist potency (pA) indicates primary receptor mediation .
Q. What experimental designs address contradictory data on adrenergic receptor cross-reactivity observed in related compounds?
- Dual-receptor assays : Co-apply prazosin (α1 antagonist) and 5-HT antagonists to isolate contributions.
- Receptor profiling : Broad-spectrum screening (e.g., CEREP panel) to quantify off-target binding.
- In vivo discrimination : Train animal models to discriminate the compound from saline, then test adrenergic antagonists for response inhibition .
Q. How can metabolic stability and degradation pathways be evaluated to inform in vivo studies?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Degradation studies : Expose to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to assess oral bioavailability.
- Environmental persistence : Use HPLC-UV to monitor hydrolysis under varying pH/temperature, as done for α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting potency data in ligand-binding vs. functional assays?
- Methodological Answer : Discrepancies may arise from:
- Receptor reserve : Functional assays amplify partial agonism. Use the Operational Model of Agonism to calculate efficacy (τ) and affinity (K).
- Allosteric modulation : Test for positive/negative modulation via GTPγS binding assays.
- Reference : DOM’s higher functional potency at 5-HT vs. binding affinity highlights this phenomenon .
Q. What statistical approaches validate dose-response curves in behavioral studies (e.g., drug discrimination paradigms)?
- Methodological Answer :
- Four-parameter logistic model : Fit % drug-lever responses to estimate ED and Hill slope.
- ANOVA with post hoc tests : Compare means across dose groups (e.g., DOM vs. vehicle in primates ).
- Schild regression : Confirm antagonism mechanism (e.g., parallel shifts with MDL100907 ).
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
